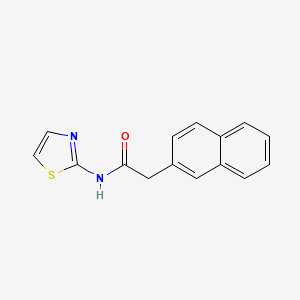![molecular formula C16H16Cl3N5O B5376768 2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has shown great potential in scientific research applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development.
Wirkmechanismus
TPCA-1 works by inhibiting the activation of the NF-κB pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress signals, and plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of the inhibitor of κB (IκB), a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell apoptosis, and suppression of inflammation and immune response. TPCA-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPCA-1 is its high potency and specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. TPCA-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications. However, one of the limitations of TPCA-1 is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of TPCA-1. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which could have greater therapeutic potential. Another area of research is the study of the role of TPCA-1 in combination with other drugs, such as chemotherapy and radiation therapy, which could enhance their efficacy. Finally, the use of TPCA-1 in preclinical and clinical studies for the treatment of cancer, inflammation, and autoimmune disorders is an important area of future research.
Synthesemethoden
TPCA-1 can be synthesized using a variety of methods, including the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-chloropyrimidine. Another method involves the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-amino-4-chloropyrimidine. Both methods result in the formation of TPCA-1 with high purity and yield.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TPCA-1 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In inflammation and autoimmune disorders, TPCA-1 has been shown to reduce inflammation and suppress the immune response, making it a promising candidate for the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.
Eigenschaften
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3N5O/c17-11-8-13(19)14(9-12(11)18)22-15(25)10-23-4-6-24(7-5-23)16-20-2-1-3-21-16/h1-3,8-9H,4-7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXTFAPJLONSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376729.png)
![3-{[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5376737.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376774.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
